molecular formula C26H45NNaO6S B12392946 Taurodeoxycholate-d6 (sodium salt)

Taurodeoxycholate-d6 (sodium salt)

Cat. No.: B12392946
M. Wt: 528.7 g/mol
InChI Key: DIBGIDJLTRRMCC-OZJSCCOISA-N
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Description

Contextualization of Deuterated Bile Acids in Metabolic Research

The use of stable isotope-labeled compounds, such as deuterated bile acids, has revolutionized the study of in vivo metabolism. mdpi.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. mdpi.comisotope.com This has opened up new avenues for investigating the dynamics of bile acid synthesis, transport, and metabolism in both healthy and diseased states. medchemexpress.com The introduction of a stable isotope, like deuterium (B1214612) (a heavy isotope of hydrogen), into a bile acid molecule allows researchers to trace its journey through the body without altering its fundamental chemical properties.

Significance of Taurodeoxycholate-d6 as a Research Tool

Taurodeoxycholate-d6 (sodium salt) is a deuterated analog of taurodeoxycholate (B1243834), a secondary bile acid formed by the conjugation of deoxycholic acid with taurine (B1682933) in the liver. medchemexpress.comnih.gov Its significance as a research tool lies in its utility as an internal standard in mass spectrometry-based analyses. caymanchem.com Mass spectrometry is a powerful analytical technique used to identify and quantify molecules in a sample. restek.com By adding a known amount of Taurodeoxycholate-d6 to a biological sample, researchers can accurately measure the levels of its non-labeled counterpart and other related bile acids. nih.gov This is crucial for obtaining reliable and reproducible data in metabolomics studies, which aim to measure the complete set of small-molecule metabolites in a biological system. nih.gov

Overview of Academic Research Domains Utilizing Stable Isotopes

Stable isotope-labeled bile acids, including Taurodeoxycholate-d6, are employed across a wide range of research fields. In the study of liver diseases, they help elucidate the changes in bile acid metabolism associated with conditions like cholestasis and liver cirrhosis. nih.gov In the context of metabolic disorders such as obesity and type 2 diabetes, these labeled compounds are instrumental in understanding how alterations in bile acid signaling contribute to disease pathogenesis. numberanalytics.comnih.gov Furthermore, research into the gut microbiome utilizes stable isotopes to investigate the intricate interplay between gut bacteria and bile acid metabolism, which has profound effects on host health. nih.gov

Key Properties of Taurodeoxycholate-d6 (Sodium Salt)

PropertyValueSource
Chemical Formula C₂₆D₆H₃₈NO₆S · Na sigmaaldrich.com
Molecular Weight 527.72 sigmaaldrich.com
Isotopic Purity ≥98 atom % D sigmaaldrich.comsigmaaldrich.com
Physical Form Powder or Liquid sigmaaldrich.comsigmaaldrich.com
Primary Application Mass Spectrometry (MS) sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H45NNaO6S

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2;

InChI Key

DIBGIDJLTRRMCC-OZJSCCOISA-N

Isomeric SMILES

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na]

Origin of Product

United States

Methodological Applications in Biomedical Research

Stable Isotope Tracing for Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within biological systems. By introducing a labeled compound, such as Taurodeoxycholate-d6, researchers can follow its journey through various metabolic pathways, providing insights into cellular and organismal physiology.

In Vitro Applications in Cellular Metabolism Studies

In vitro studies using cell cultures are fundamental to understanding the cellular and molecular mechanisms of metabolism. medchemexpress.com Taurodeoxycholate-d6 can be introduced into cell culture media to study its uptake, metabolism, and effects on cellular processes. For instance, studies have shown that the non-deuterated form of taurodeoxycholate (B1243834) can influence cell proliferation and signaling pathways. medchemexpress.com By using the d6 labeled version, researchers can precisely trace the metabolic transformations of this bile acid within different cell types, such as hepatocytes or intestinal epithelial cells. This can help elucidate the enzymes and pathways involved in its modification and signaling functions.

Advanced Approaches in Fluxomics

Metabolic flux analysis, or fluxomics, aims to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are central to these advanced approaches. While specific fluxomics studies detailing the use of Taurodeoxycholate-d6 are not readily found, the principles of metabolic flux analysis are applicable. By measuring the rate of incorporation and the distribution of the deuterium (B1214612) label from Taurodeoxycholate-d6 into downstream metabolites, researchers could, in principle, quantify the flux through specific bile acid metabolic pathways. This would provide a dynamic view of how these pathways are regulated under different physiological or pathological conditions.

Quantitative Analytical Methodologies

The primary and most well-documented application of Taurodeoxycholate-d6 (sodium salt) is in quantitative analytical chemistry, particularly in mass spectrometry-based techniques.

Internal Standard Applications in Mass Spectrometry (LC-MS/MS, IC-MS/MS)

In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is isotopically distinct, allowing it to be distinguished by the mass spectrometer.

Taurodeoxycholate-d6 (sodium salt) serves as an excellent internal standard for the quantification of endogenous taurodeoxycholate and other bile acids in biological matrices such as plasma, serum, and fecal extracts. sigmaaldrich.com Its chemical behavior during sample extraction, chromatography, and ionization is nearly identical to its non-deuterated counterpart, which allows it to compensate for variations in sample processing and instrument response. nih.govresearchgate.net The use of stable isotope-labeled internal standards like Taurodeoxycholate-d6 is considered the gold standard for accurate and precise quantification of bile acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Below is a table summarizing the typical performance of LC-MS/MS methods for bile acid analysis using deuterated internal standards.

ParameterTypical PerformanceReference
Linearity (r²)>0.99 nih.gov
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL nih.govnih.gov
Inter- and Intra-Assay Precision (%CV)<15% nih.gov
Accuracy (% Recovery)85-115% nih.gov

Development of Bioanalytical Assays for Bile Acid Quantification

The development of robust and reliable bioanalytical assays is crucial for both basic research and clinical diagnostics. Taurodeoxycholate-d6 (sodium salt) is a key component in the development and validation of such assays for bile acids. nih.govnih.gov By providing a stable and reliable internal standard, it enables the creation of high-throughput methods for the simultaneous quantification of a wide range of bile acids in complex biological samples. nih.gov These assays are instrumental in studying the role of bile acids in various diseases, including liver diseases, metabolic syndrome, and gastrointestinal disorders. nih.govnih.govfrontiersin.org

The table below outlines the key steps in the development of a bioanalytical assay for bile acids where a deuterated standard like Taurodeoxycholate-d6 would be used.

Assay Development StepRole of Deuterated Standard
Method OptimizationUsed to optimize chromatographic separation and mass spectrometric detection parameters.
Calibration Curve GenerationAdded to calibration standards to ensure accurate quantification across a range of concentrations.
Method ValidationEssential for assessing assay precision, accuracy, and linearity according to regulatory guidelines.
Sample AnalysisAdded to unknown samples to provide reliable quantification of endogenous bile acids.

Integration with Metabolomics Platforms for Bile Acid Profiling

The accurate quantification of bile acids in biological samples is crucial for understanding their role in health and disease. Taurodeoxycholate-d6 (sodium salt) serves as an excellent internal standard in mass spectrometry-based metabolomics for the precise profiling of bile acids. sigmaaldrich.com

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a deuterated isotopic labeled internal standard like Taurodeoxycholate-d6 is essential. sigmaaldrich.com It helps to overcome common analytical challenges such as ion suppression, variability in instrument response, and signal drifting that can occur during analysis. sigmaaldrich.com By adding a known concentration of Taurodeoxycholate-d6 to a sample, researchers can accurately quantify the endogenous levels of taurodeoxycholic acid and other related bile acids. This is because the deuterated standard co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for correction of any analyte loss during sample preparation and variations in instrument performance. researchgate.net

The use of stable isotope-labeled internal standards is considered the most effective strategy for obtaining absolute concentrations in large-scale studies. researchgate.net Research has shown that using a stable isotope-labeled internal standard that matches the endogenous analyte, such as using Taurodeoxycholate-d6 for the quantification of taurodeoxycholic acid, provides the highest quality data in terms of precision and accuracy. researchgate.net

A typical workflow for bile acid analysis using a deuterated internal standard involves several key steps. The following table provides a generalized example of such a procedure.

StepDescription
Sample Preparation A specific volume of a biological sample (e.g., 50 µL of plasma) is taken.
Internal Standard Spiking A known amount of the deuterated Bile Acids Standard Mixture, containing Taurodeoxycholate-d6, is added to the sample.
Protein Precipitation A solution (e.g., a mixture of acetonitrile (B52724) and methanol) is added to precipitate proteins, which are then removed by centrifugation.
Analysis The resulting supernatant, containing the bile acids and the deuterated internal standard, is injected into an LC-MS/MS system for analysis.
This table is a generalized representation of a sample preparation protocol for bile acid analysis using a deuterated internal standard. sigmaaldrich.com

Applications in Subcellular and Membrane Biology Research

The amphipathic nature of Taurodeoxycholate-d6 (sodium salt) makes it a useful detergent in the study of cellular membranes and their components.

Detergent Properties in Membrane Protein Isolation and Characterization

Taurodeoxycholate-d6, as an anionic detergent, is employed in the solubilization and isolation of membrane proteins, including those found in the inner mitochondrial membrane. nih.gov Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their integration within the lipid bilayer. Detergents are essential for extracting these proteins from their native membrane environment while aiming to preserve their structure and function. researchgate.net

The process of membrane protein solubilization involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, detergent, and some lipids. The choice of detergent is critical, as different detergents have varying efficiencies for solubilizing different proteins. The general procedure for membrane protein enrichment and solubilization is outlined in the table below.

StepDescription
Cell Disruption Cells are lysed to release their contents, including membranes.
Membrane Fraction Enrichment The cell lysate is subjected to centrifugation to pellet the membrane fraction.
Solubilization The enriched membrane fraction is treated with a detergent solution, such as one containing Taurodeoxycholate-d6, to solubilize the membrane proteins.
Purification The solubilized proteins are then purified using techniques like affinity chromatography.
This table outlines a general workflow for the isolation of membrane proteins using detergents. nih.govnih.gov

While specific protocols for Taurodeoxycholate-d6 are proprietary to individual research labs, its properties as a bile salt detergent make it suitable for these applications.

Investigation of Membrane Structure and Dynamics in Research Models

The interaction of molecules like Taurodeoxycholate-d6 with lipid bilayers is a key area of research for understanding membrane structure and dynamics. Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these interactions at a molecular level. mdpi.combiorxiv.org

NMR studies can provide detailed information about the effects of introducing a molecule like taurodeoxycholate into a model membrane system, such as a lipid bilayer. mdpi.com For instance, researchers can use NMR to probe changes in the order and dynamics of the lipid acyl chains within the bilayer upon the incorporation of the detergent. biorxiv.org These studies can reveal how the detergent affects membrane fluidity, thickness, and the packing of lipid molecules. nih.gov

While specific NMR studies focusing on Taurodeoxycholate-d6 are not widely published in publicly available literature, the principles of such investigations are well-established. By using deuterated lipids or a deuterated molecule like Taurodeoxycholate-d6, researchers can selectively observe the signals from the labeled components and gain insights into their specific behavior within the membrane environment. This approach allows for a detailed characterization of how bile acids and other amphipathic molecules modulate the physical properties of cellular membranes.

Investigations of Biological Roles and Molecular Mechanisms

Modulation of Cellular Signaling Pathways

TDCA, a secondary bile acid conjugated with taurine (B1682933), actively participates in cellular communication by interacting with specific receptors and triggering downstream signaling events.

Taurodeoxycholate (B1243834) is recognized as an agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.govmedchemexpress.com This membrane-bound receptor is expressed in various tissues, including immune cells, gallbladder and intestinal cells, and neurons. nih.govyoutube.com The activation of TGR5 by bile acids like TDCA is a key mechanism through which it exerts its biological effects. medchemexpress.comnih.gov In research using CHO cells expressing human TGR5, the acid form of Taurodeoxycholate-d6 demonstrated agonist activity with an EC₅₀ of 0.79 μM. medchemexpress.com The binding of TDCA to TGR5 initiates a cascade of intracellular events, primarily through the production of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comnih.gov This activation is crucial for its roles in energy homeostasis, glucose metabolism, and inflammation modulation. medchemexpress.com

ReceptorAgonistCell LinePotency (EC₅₀)Research Finding
TGR5 (human)Taurodeoxycholic acidCHO cells0.79 μMDemonstrates direct agonist activity at the TGR5 receptor. medchemexpress.com
TGR5Lithocholic acid, INT-777Mouse gallbladder tissueNot specifiedTGR5 activation leads to increased cAMP concentrations and smooth muscle relaxation. nih.gov
TGR5Bile acidsDorsal root ganglia neuronsNot specifiedActivation of TGR5 on sensory nerves can transmit signals for itch and analgesia. youtube.com

Beyond membrane receptors, bile acids, including the deoxycholate moiety of TDCA, interact with a family of nuclear hormone receptors that regulate gene expression. nih.gov These receptors, often termed "xenobiotic sensors," play pivotal roles in metabolism and detoxification. nih.gov Research models have shown that 5β-bile acids, an evolutionarily recent class that includes deoxycholic acid, can activate the farnesoid X receptor (FXR), the vitamin D receptor (VDR), and the pregnane (B1235032) X receptor (PXR). nih.gov The constitutive androstane (B1237026) receptor (CAR) and PXR, in particular, function as sensors for toxic byproducts and foreign chemicals, enhancing their elimination by controlling the transcription of genes for metabolizing enzymes and transporters. nih.govmdpi.com The activation of these receptors by bile acid products highlights a complex, overlapping transcriptional network that governs cholesterol metabolism, energy, and detoxification pathways. nih.gov

Nuclear ReceptorLigand ClassKey Function
FXR (Farnesoid X Receptor)5β-bile acidsBile acid homeostasis, lipid and glucose metabolism. nih.gov
VDR (Vitamin D Receptor)5β-bile acids (secondary)Calcium homeostasis, immune modulation, cell differentiation. nih.gov
PXR (Pregnane X Receptor)5β-bile acids, various xenobioticsXenobiotic detoxification, drug metabolism. nih.govnih.gov
CAR (Constitutive Androstane Receptor)Endogenous metabolites, xenobioticsXenobiotic and endobiotic metabolism, energy metabolism. nih.govmdpi.com
SXR (Steroid and Xenobiotic Receptor)Alternative name for PXR.Xenobiotic sensing and response. nih.gov

The activation of receptors like TGR5 by TDCA initiates downstream signaling cascades that transmit information within the cell. nih.gov A primary consequence of TGR5 activation is the elevation of intracellular cAMP levels. medchemexpress.comnih.gov This increase in cAMP can, in turn, activate protein kinase A (PKA), leading to further cellular responses. nih.gov Furthermore, TGR5 activation is linked to other significant pathways, including the nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) pathways. medchemexpress.com For instance, studies on cholangiocarcinoma cells have shown that bile acids can activate EGFR/ERK1/2/Akt signaling pathways, which subsequently activate NF-κB and lead to the expression of inflammatory mediators. nih.gov These cascades demonstrate how an external signal from a bile acid is amplified and transduced to effect changes in gene expression and cellular function. nih.gov

Impact on Immune and Inflammatory Processes in Research Models

TDCA has demonstrated significant immunomodulatory effects, primarily through its ability to regulate key inflammatory pathways and influence the activity of specific immune cell populations.

A critical aspect of TDCA's immunomodulatory function is its interaction with the NF-κB signaling pathway. nih.gov Research on rat intestinal epithelial cells (IEC-6) has shown that TDCA stimulates cell proliferation and provides protection against apoptosis induced by TNF-alpha. nih.gov This protective effect was directly linked to the activation of NF-κB; when NF-κB activation was inhibited, the beneficial effects of TDCA were nullified. nih.gov This suggests that bile salts play a crucial role in maintaining mucosal integrity through NF-κB-dependent mechanisms. nih.gov

The TGR5-mediated increase in cAMP is also central to its anti-inflammatory effects. medchemexpress.comnih.gov The cAMP-PKA signaling axis can act as an inhibitor of the NF-κB pathway, thereby suppressing the production of pro-inflammatory cytokines. nih.gov In studies using primary human monocytes, TGR5 agonists were found to inhibit the secretion of pro-inflammatory cytokines like TNF-alpha and IL-12, illustrating the receptor's role in controlling inflammation. novartis.com

Remarkable findings have emerged from studies on the effect of TDCA on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. frontiersin.orgnih.govnih.gov In mouse models of sepsis, TDCA administration was shown to increase the number of granulocytic MDSCs in the spleen. frontiersin.orgnih.gov These TDCA-treated MDSCs were more effective at suppressing T-cell proliferation and protecting against sepsis when transferred to other mice compared to MDSCs from untreated septic mice. frontiersin.orgnih.gov Proteogenomic analysis revealed that TDCA alters the cellular machinery of these MDSCs, leading to an increased expression of anti-inflammatory molecules and a decrease in pro-inflammatory ones. frontiersin.orgnih.gov This indicates that TDCA can reprogram the immune response to resolve systemic inflammation by expanding and enhancing the function of immunosuppressive MDSCs. nih.gov

Assessment of Immune Modulation in Animal Models of Systemic Inflammation

The immunomodulatory properties of sodium taurodeoxycholate (TDCA) have been investigated in animal models of systemic inflammation, particularly sepsis, which is a life-threatening condition triggered by infection. Research indicates that TDCA can ameliorate the severity of sepsis and improve survival rates in mice.

In mouse models of sepsis induced by lipopolysaccharide (LPS), intravenous administration of TDCA has been shown to decrease serum levels of pro-inflammatory cytokines, normalize hypotension, and protect against renal injury, ultimately prolonging survival. nih.govnih.gov One of the key mechanisms behind this protective effect is the ability of TDCA to increase the number of a specific subset of immune cells known as granulocytic myeloid-derived suppressor cells (MDSCs) in the spleen of septic mice. nih.govnih.gov These MDSCs are potent suppressors of T-cell proliferation and, when adoptively transferred, confer protection against sepsis. nih.gov

Proteogenomic analysis has revealed that TDCA influences the immune-regulatory functions of these cells by controlling chromatin silencing, alternative splicing, and the translation of their immune proteome. nih.govnih.gov This results in an increased expression of anti-inflammatory molecules, such as oncostatin and lactoferrin, and a decreased expression of pro-inflammatory molecules like neutrophil elastase. nih.gov These findings suggest that TDCA resolves systemic inflammation by editing the proteome of MDSCs to enhance their protective, immune-regulatory functions. nih.govnih.gov

Table 1: Effects of TDCA in a Mouse Model of Sepsis

Parameter Measured Observation Reference
Survival Rate 80% survival when TDCA was infused 30 min after LPS injection. nih.gov
Pro-inflammatory Cytokines Decreased serum levels. nih.govnih.gov
Organ Injury Protection against renal injury. nih.govnih.gov
Immune Cell Population Increased number of granulocytic myeloid-derived suppressor cells (MDSCs). nih.gov
MDSC Function Increased expression of anti-inflammatory molecules (oncostatin, lactoferrin). nih.gov

Role in Intestinal and Hepatic Cell Biology Research

TDCA is a subject of significant research in the context of intestinal and hepatic cell biology, with studies focusing on its effects on cell growth, survival, and metabolism.

Research has demonstrated that TDCA stimulates the proliferation of intestinal epithelial cells. In studies using rat intestinal epithelial cell lines (IEC-6) and human colorectal adenocarcinoma cells (Caco-2), exposure to physiological concentrations of TDCA led to a significant increase in cell proliferation. nih.gov This proliferative effect is not associated with the induction of apoptosis. nih.gov

The molecular mechanisms underlying this stimulation involve key signaling pathways that regulate cell growth. Flow cytometry analysis has shown that TDCA treatment leads to a significant increase in the proportion of cells in the S-phase (synthesis phase) of the cell cycle, with a corresponding decrease in the G1-phase concentration. nih.gov This indicates that TDCA promotes the transition of cells through the cell cycle, leading to division.

Further investigation has identified the c-myc proto-oncogene as a crucial mediator of this effect. TDCA has been found to increase both the mRNA and protein expression of c-myc, and inhibiting the function of c-myc prevents the TDCA-induced proliferation of intestinal epithelial cells. nih.gov Additionally, the activation of the nuclear factor-kappa B (NF-κB) pathway has been implicated. TDCA induces NF-κB activation, and blocking this pathway prevents the proliferative effects of TDCA and sensitizes cells to apoptosis. nih.gov

The role of bile acids in inducing apoptosis (programmed cell death) in liver cells is complex and appears to be highly dependent on the specific bile acid and the cellular context. While some hydrophobic bile acids are known to be cytotoxic and induce apoptosis, research on compounds structurally similar to TDCA suggests a contrary, protective role in certain pathological conditions.

For instance, tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has been shown to suppress apoptosis in hepatocytes. In a mouse model of hepatocellular carcinoma (HCC) induced by a carcinogen, the administration of TUDCA in a preventive setting reduced carcinogen-induced apoptosis of hepatocytes and consequently lowered the tumor burden. nih.govnih.gov The mechanism involves the attenuation of endoplasmic reticulum (ER) stress-mediated cell death. nih.govnih.gov TUDCA acts as a chemical chaperone, reducing the expression of proteins involved in the pro-apoptotic unfolded protein response (UPR). nih.gov Studies in primary rat hepatocytes have also shown that TUDCA protects against apoptosis induced by other, more toxic bile acids like glycochenodeoxycholic acid (GCDCA). rug.nl This protective effect is dependent on the activation of cell survival signaling pathways, including p38, ERK MAPK, and PI3K. rug.nl

Direct evidence showing that TDCA induces apoptosis in liver-derived cell lines is not prominent in the reviewed literature; instead, related compounds often demonstrate anti-apoptotic properties in the context of liver injury.

Bile acids are integral to the regulation of hepatic cholesterol metabolism, primarily through the activation of nuclear receptors like the farnesoid X receptor (FXR), which governs the expression of genes involved in bile acid and cholesterol homeostasis. While direct studies on TDCA's specific impact are limited in the available research, investigations into related primary bile acids provide insights into these regulatory mechanisms.

In a mouse model of nonalcoholic steatohepatitis (NASH), treatment with sodium cholate (B1235396) (SC) was found to alleviate hepatic steatosis and lipid metabolism disorders. nih.gov SC treatment suppressed the expression of key genes involved in cholesterol synthesis, including Scap, Srebp2, and Hmgcr, in the liver. nih.gov This effect was linked to the activation of hepatic FXR signaling. nih.gov

Table 2: Effects of Related Bile Acids on Cholesterol Metabolism in Animal Models

Compound Animal Model Key Findings Reference
Sodium Taurocholate Rat Decreased acidic steroid synthesis & cholesterol turnover; Increased cholesterol absorption & liver accumulation. nih.gov
Sodium Taurochenodeoxycholate Rat Decreased acidic steroid synthesis & cholesterol turnover; No influence on cholesterol absorption. nih.gov

Neurobiological Research Applications

Beyond the gut-liver axis, bile acids are emerging as signaling molecules in the central nervous system, with research focusing on their potential neuroprotective effects.

Sodium taurodeoxycholate (TDCA) has been shown to exert significant neuroprotective effects in animal models of neurodegenerative disease. In the 5x Familial Alzheimer's disease (5xFAD) mouse model, TDCA demonstrated the ability to mitigate key pathological features of the disease.

Specifically, treatment with TDCA was found to reduce microgliosis (the activation of microglia, the brain's resident immune cells), prevent the loss of neurons, and improve memory function in these mice. A key mechanism identified was the enhanced phagocytosis, or ingestion, of amyloid-beta (Aβ) plaques by microglia, which are a hallmark of Alzheimer's disease. TDCA was also reported to inhibit the priming phase of NLRP3 inflammasome activation and suppress the expression of the P2X7 receptor, which is involved in neuroinflammation.

The neuroprotective capacity of related bile acids further supports these findings. A systematic review of studies on tauroursodeoxycholic acid (TUDCA) revealed its effectiveness in delaying the degeneration and apoptosis of retinal neurons in various in vivo and in vitro models of retinal disorders, such as retinitis pigmentosa and diabetic retinopathy. The mechanisms of action for TUDCA are multifaceted and include inhibiting apoptosis, decreasing inflammation, attenuating oxidative stress, and suppressing endoplasmic reticulum (ER) stress.

Studies on Neuropathology and Associated Behavioral Deficits

Taurodeoxycholate, a bile acid formed in the liver through the conjugation of deoxycholate with taurine, has been a subject of investigation for its potential neuroprotective effects. medchemexpress.com Research into bile acid signaling has revealed a significant role in the central nervous system, with certain bile acids demonstrating neuroprotective capabilities in various models of neurological conditions. nih.gov Studies in the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins and subsequent neuronal loss, have explored the therapeutic potential of bile acids. nih.govnih.govmdpi.com

Investigations using animal models of Huntington's disease (HD), an inherited neurodegenerative disorder, have provided specific insights into the effects of taurodeoxycholic acid on neuropathology and related behavioral outcomes. medchemexpress.commdpi.com In a rat model of HD induced by 3-nitropropionic acid, treatment with the taurodeoxycholic acid form was found to prevent the development of neuropathology and the associated behavioral deficits. medchemexpress.com Furthermore, studies in the R6/2 transgenic mouse model of Huntington's disease showed that the compound led to a significant reduction in striatal neuropathology. medchemexpress.com

The mechanisms underlying these neuroprotective effects are thought to be multifaceted. Preclinical studies on hydrophilic bile acids like tauroursodeoxycholic acid (TUDCA), a closely related compound, suggest that their benefits extend beyond simply regulating and inhibiting apoptosis. nih.gov These compounds also appear to reduce oxidative stress and exert anti-neuroinflammatory actions. nih.gov Specifically for taurodeoxycholate, it has been shown to exhibit anti-inflammatory effects by inhibiting the activation of NF-κB in certain cell models. medchemexpress.com The broader class of bile acids is known to act as signaling molecules, interacting with receptors like the Takeda G-protein-coupled bile acid receptor 5 (TGR5) and the farnesoid X receptor (FXR), which play roles in various cellular processes. nih.gov

The following table summarizes the key findings from studies investigating the impact of the taurodeoxycholic acid form on neuropathology in established animal models of Huntington's Disease.

Research Findings in Animal Models of Huntington's Disease

Animal Model Key Neuropathological Findings Associated Behavioral Outcomes
3-nitropropionic acid rat model Prevention of neuropathology. medchemexpress.com Prevention of associated behavioral deficits. medchemexpress.com

Studies on Bile Acid Metabolism and Enterohepatic Circulation

Enzymatic Transformations and Metabolic Pathways

The liver is the central organ for bile acid synthesis and modification. Isotopic tracers like Taurodeoxycholate-d6 are instrumental in elucidating the specifics of these hepatic processes.

Hepatic Bile Acid Conjugation and Hydroxylation Studies

Bile acids synthesized in the liver or returning from the intestine undergo conjugation, primarily with the amino acids taurine (B1682933) or glycine, before being secreted into bile. Deoxycholic acid, a secondary bile acid produced by gut bacteria, is efficiently taken up by the liver and conjugated with taurine to form taurodeoxycholic acid (TDCA). The use of Taurodeoxycholate-d6 allows for the precise tracking of this conjugation process within hepatocytes, distinguishing the newly conjugated molecules from the pre-existing TDCA pool.

Furthermore, the liver can modify the structure of bile acids through hydroxylation. For instance, studies in rats have shown that taurodeoxycholate (B1243834) can be 7α-hydroxylated to form taurocholate. nih.gov Administering Taurodeoxycholate-d6 in such models enables researchers to quantify the rate and extent of this specific hydroxylation reaction, providing insights into the enzymatic activities and regulatory mechanisms involved in maintaining the balance of different bile acid species. nih.gov

Pathways of Bile Acid Modification in Hepatic Microsomal Preparations

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain many of the enzymes responsible for bile acid and xenobiotic metabolism. In vitro studies using microsomal preparations are crucial for dissecting specific enzymatic pathways without the complexities of a whole-organ system. Incubating Taurodeoxycholate-d6 with hepatic microsomes allows for the identification and quantification of its metabolic products. These studies can reveal the kinetics of specific enzymes, such as hydroxylases, that act on TDCA. nih.gov

Research has also explored how different bile acids influence the biophysical properties of hepatic membranes. Studies using electron spin resonance in hepatic microsomal membranes have shown that conjugated bile acids can alter membrane fluidity. nih.gov Such investigations help to understand the cellular consequences of changes in bile acid composition that occur in cholestatic liver diseases.

Microbiota-Host Interactions in Bile Acid Dysmetabolism Research

The gut microbiota is a critical regulator of the bile acid pool, performing transformations that the host cannot. The interplay between microbial and host metabolism is a key area of research where Taurodeoxycholate-d6 is a powerful tool.

Microbial Bile Salt Hydrolase (BSH) Activity and Deconjugation

The first and rate-limiting step in the microbial metabolism of conjugated bile acids is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. frontiersin.org This process cleaves the amino acid (taurine or glycine) from the steroid core, releasing an unconjugated bile acid. BSH activity is widespread among gut commensal bacteria, including species of Lactobacillus, Bifidobacterium, and Clostridium. nih.govfrontiersin.org

To measure BSH activity, Taurodeoxycholate-d6 can be incubated with bacterial cultures or fecal samples. The rate of appearance of its deconjugated product, deoxycholate-d6, provides a direct and quantitative measure of BSH enzymatic activity. nih.gov This technique is crucial for understanding how different bacterial species contribute to bile acid deconjugation and how factors like diet or disease can alter this key metabolic function. pubcompare.ai

Metabolic Process Enzyme Substrate Product Location
DeconjugationBile Salt Hydrolase (BSH)TaurodeoxycholateDeoxycholate + TaurineGut (Bacteria)

Bacterial 7α-Dehydroxylation of Bile Acids in Gut Microbiota Studies

Deoxycholic acid is a secondary bile acid, meaning it is formed from a primary bile acid by bacterial enzymes in the gut. Specifically, it is produced from the primary bile acid cholic acid via a multi-step 7α-dehydroxylation pathway. frontiersin.org This transformation is carried out by a specialized and limited group of anaerobic bacteria, primarily from the Clostridium and Eubacterium genera, which possess the necessary bile acid-inducible (bai) gene cluster. frontiersin.orgnih.govnih.govescholarship.org

After its formation in the colon, deoxycholic acid is absorbed into the portal circulation, taken up by the liver, and conjugated to form taurodeoxycholate and glycodeoxycholate. Therefore, the host's pool of TDCA is entirely dependent on the 7α-dehydroxylating activity of the gut microbiota. Stable isotope tracers are essential for studying the dynamics of this process. doaj.org By administering labeled cholic acid and tracing its conversion to labeled deoxycholic acid and subsequently to labeled TDCA, researchers can quantify the efficiency of the entire pathway from primary to conjugated secondary bile acid.

Metabolic Process Key Enzyme/Gene Cluster Substrate Product Location
7α-DehydroxylationBai Operon EnzymesCholic AcidDeoxycholic AcidGut (Bacteria)
ConjugationN-acyltransferase (BAAT)Deoxycholic AcidTaurodeoxycholateLiver (Hepatocyte)

Influence of Gut Microbial Composition on Bile Acid Pool Dynamics in Animal Models

Animal models, particularly germ-free and gnotobiotic mice, are invaluable for deciphering the causal role of the gut microbiota in shaping the bile acid pool and influencing host health. Studies comparing germ-free mice (which lack a microbiota) to conventionally-raised mice reveal dramatic differences in bile acid profiles, with germ-free mice lacking secondary bile acids like deoxycholic acid. ucsf.edu

In mouse models of diseases such as cancer cachexia, researchers have observed a significant reduction in the levels of secondary bile acids, including TDCA. nih.govnih.gov This dysmetabolism was linked to a decrease in the functional capacity of the gut microbiota to perform 7α-dehydroxylation. doaj.orgnih.gov Administering TDCA to these cachectic mice was shown to reverse certain disease-related metabolic disturbances, such as hepatic cholesterol accumulation, highlighting the therapeutic potential of this microbially-influenced metabolite. nih.gov Using Taurodeoxycholate-d6 as a tracer in these animal models allows for precise quantification of the turnover and enterohepatic circulation of the TDCA pool, directly linking changes in microbial composition and function to host metabolic outcomes. nih.gov

Advanced Research Considerations for Deuterated Compounds

Kinetic Isotope Effects in Reaction Mechanism Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced with one of its isotopes. The study of KIEs, especially the deuterium (B1214612) KIE (kH/kD), offers profound insights into the rate-determining steps of reaction mechanisms. nih.govlibretexts.org The replacement of hydrogen with deuterium results in a C-D bond that is stronger and has a lower zero-point vibrational energy than a C-H bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. nih.gov

In the context of bile acid metabolism, deuteration can be used to probe the mechanisms of enzymatic transformations. For instance, the hydroxylation of the steroid nucleus by cytochrome P450 enzymes is a critical step in bile acid synthesis and modification. By selectively deuterating positions on the bile acid scaffold, researchers can determine if C-H bond activation is a rate-limiting step in these reactions. A significant KIE (typically kH/kD > 2) would provide strong evidence for this mechanistic detail. libretexts.org

While specific KIE studies on Taurodeoxycholate-d6 are not extensively documented in publicly available literature, research on the solvent isotope effect in bile formation has demonstrated the impact of deuterium. In studies using heavy water (D₂O), a reduction in bile salt-independent bile flow was observed, suggesting that transport processes involving proton or water movement are sensitive to isotopic substitution. nih.gov These findings highlight the potential for using deuterated bile salts like Taurodeoxycholate-d6 to investigate the kinetics of bile acid transport and conjugation.

Table 1: Typical Kinetic Isotope Effects for Deuterium Substitution

Type of KIE Typical kH/kD Value Interpretation
Primary 2-7 C-H/D bond is broken in the rate-determining step.
Secondary (α) 0.95-1.25 Change in hybridization at the carbon bearing the isotope.
Secondary (β) 1.1-1.4 Hyperconjugation or steric effects in the transition state.

This table provides generalized values for deuterium KIEs and their common interpretations in mechanistic studies.

Deuteration Effects on Macromolecular and Supramolecular Assemblies

The introduction of deuterium into molecules that self-assemble or interact with larger biological structures can have a discernible impact on the resulting assemblies. These effects are particularly relevant for amphiphilic molecules like bile salts, which form micelles and interact with lipid membranes.

Bile salts are known to interact with and modulate the properties of lipid bilayers, a process central to their physiological roles in fat digestion and their potential applications in drug delivery. Deuteration of either the bile salt or the lipid components can influence this interaction.

Studies on deuterated phospholipids (B1166683) have shown that the substitution of hydrogen with deuterium in the acyl chains can lower the gel-to-liquid crystalline phase transition temperature (Tm). nih.gov This is attributed to the slightly larger volume occupied by C-D bonds compared to C-H bonds, which can disrupt the packing of the lipid chains. While direct studies on the effect of Taurodeoxycholate-d6 on lipid phase behavior are limited, the principles observed with deuterated phospholipids are likely to apply.

Molecular dynamics simulations of non-deuterated bile salts interacting with lipid bilayers have revealed that they can induce local thinning of the membrane and alter lipid packing. nih.gov The presence of deuterium in Taurodeoxycholate-d6 could subtly modify these interactions. For example, altered van der Waals interactions and changes in the hydrophobicity of the deuterated steroid nucleus could lead to differences in the depth of membrane penetration and the extent of bilayer disruption compared to its non-deuterated counterpart.

Table 2: Observed Effects of Deuteration on Phospholipid Bilayer Properties

Deuterated Component Observed Effect Reference
Phospholipid Acyl Chains Decrease in gel-to-liquid crystalline phase transition temperature. nih.gov
Phospholipid Acyl Chains Reduction in lamellar repeat spacing and bilayer thickness. nih.gov

This table summarizes findings from studies on deuterated phospholipids, which can serve as a model for understanding the potential effects of deuterated bile salts on lipid membranes.

Deuteration is a cornerstone of modern biophysical techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy. The significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (6.67 fm) allows for "contrast variation" in SANS experiments. nih.govosti.gov By selectively deuterating components within a complex, such as Taurodeoxycholate-d6 in a lipid-bile salt mixed micelle, researchers can effectively make other components "invisible" to neutrons, thus highlighting the structure and organization of the deuterated species. nih.gov

In NMR spectroscopy, deuterium NMR (²H-NMR) provides detailed information about molecular dynamics and order. Studies on deuterated deoxycholic acid, a close structural relative of deoxycholate, have utilized ²H-NMR to probe the formation of micelles. nih.gov By analyzing the deuterium spin-lattice relaxation times, researchers were able to deduce the aggregation state of the bile acid in different solvent environments. nih.gov Similar experiments with Taurodeoxycholate-d6 could yield precise information on the mobility of the steroid nucleus and the taurine (B1682933) side chain within a micellar or membrane-bound state. Furthermore, high-resolution ¹H-NMR of bile samples, often prepared in deuterium oxide (D₂O), allows for the identification and quantification of various conjugated bile acids, including taurodeoxycholate (B1243834). nih.gov

Q & A

Q. How can the "bile acid-farnesoid X receptor (FXR) axis" theory inform mechanistic studies of Taurodeoxycholate-d6?

  • Methodological Answer : Frame hypotheses around FXR’s role in bile acid homeostasis. Use ChIP-seq to map FXR binding sites in hepatocytes treated with deuterated compounds. Corrogate with gene knockout models (e.g., FXR/^{-/-} mice) to isolate receptor-specific effects .

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